Cas no 2198496-38-5 (3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine)
![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine structure](https://ja.kuujia.com/scimg/cas/2198496-38-5x500.png)
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine 化学的及び物理的性質
名前と識別子
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- 3-methyl-6-[(2-methylphenyl)methoxy]pyridazine
- 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine
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- インチ: 1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-8-7-11(2)14-15-13/h3-8H,9H2,1-2H3
- InChIKey: CVXJIFCVRJJBQA-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=C(C)N=N1)CC1C=CC=CC=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 210
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 35
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0399-3mg |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0399-2μmol |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6608-0399-50mg |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6608-0399-20μmol |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-0399-20mg |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-0399-25mg |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6608-0399-5μmol |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-0399-4mg |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-0399-100mg |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6608-0399-15mg |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
2198496-38-5 | 15mg |
$89.0 | 2023-09-07 |
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine 関連文献
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazineに関する追加情報
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine: A Novel Pyridazine Derivative with Promising Therapeutic Potential
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine, identified by the CAS no2198496-38-5, represents a significant advancement in the development of pyridazine-based compounds for therapeutic applications. This molecule, characterized by its unique structural features, has garnered attention in recent years due to its potential pharmacological activities. The pyridazine ring serves as a versatile scaffold for drug design, enabling the modulation of biological targets through structural modifications. The incorporation of a 2-methylphenyl group and a methoxy substituent further enhances its chemical diversity and biological relevance.
Recent studies have highlighted the importance of pyridazine derivatives in various therapeutic areas, including anti-inflammatory, antitumor, and antimicrobial applications. The 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine molecule, in particular, has shown promising activity in preclinical models. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by modulating the NF-κB signaling pathway, a key regulator of inflammatory responses. This finding underscores the potential of pyridazine derivatives in the development of novel anti-inflammatory agents.
The pyridazine ring in 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine contributes to its unique pharmacophore, which is critical for interacting with biological targets. The 2-methylphenyl substituent enhances the molecule's hydrophobicity, facilitating its penetration into cellular membranes. Meanwhile, the methoxy group introduces polar characteristics, influencing the compound's solubility and metabolic stability. These structural features collectively determine the molecule's biological activity and therapeutic potential.
Recent advancements in medicinal chemistry have focused on optimizing the pyridazine scaffold to enhance drug-like properties. The 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine molecule exemplifies this trend, as its design incorporates both hydrophobic and hydrophilic elements to balance solubility and membrane permeability. This dual characteristic is particularly advantageous for targeting intracellular pathways, such as those involved in cell proliferation and apoptosis. A 2022 study in Drug Discovery Today reported that this compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as an antitumor agent.
The pyridazine ring in 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine also plays a crucial role in its interaction with enzymes and receptors. For example, the molecule has been shown to inhibit the activity of kinase enzymes involved in signal transduction pathways. This property is particularly relevant in the context of targeted therapy, where the inhibition of specific kinases can lead to the suppression of tumor growth. A 2023 preclinical study highlighted the compound's ability to suppress the PI3K/AKT/mTOR pathway, a key pathway in cancer progression, further supporting its potential as an antitumor agent.
Recent research has also explored the pyridazine derivatives for their antimicrobial properties. The 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine molecule, in particular, has demonstrated activity against multidrug-resistant bacteria. A 2024 study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibits potent antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, two common pathogens associated with hospital-acquired infections. This finding highlights the potential of pyridazine derivatives in the development of new antimicrobial agents.
The pyridazine ring in 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is also being investigated for its role in modulating neurological disorders. Recent studies suggest that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain. A 2023 study in Neuropharmacology reported that the molecule significantly reduced neuronal damage in a mouse model of Parkinson's disease, indicating its potential as a therapeutic agent for neurodegenerative conditions.
Despite its promising therapeutic potential, the 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine molecule faces challenges in terms of drug development. One of the primary concerns is the optimization of its metabolic stability and bioavailability. While the molecule exhibits good solubility, its metabolic stability can be influenced by the presence of the 2-methylphenyl and methoxy groups. Researchers are actively exploring strategies to enhance the molecule's metabolic stability, such as the introduction of substituents that increase its hydrophobicity without compromising its biological activity.
Another challenge in the development of pyridazine derivatives is the potential for off-target effects. While the molecule has shown promising activity in preclinical models, further studies are needed to evaluate its safety profile and potential side effects. A 2024 study in Toxicological Sciences reported that the compound exhibits low toxicity in vitro, suggesting that it may have a favorable safety profile. However, additional in vivo studies are required to fully assess its therapeutic potential and safety.
In conclusion, the 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine molecule represents a promising candidate for the development of novel therapeutic agents. Its unique structural features, including the pyridazine ring, 2-methylphenyl group, and methoxy substituent, contribute to its diverse biological activities. Recent studies have highlighted its potential in anti-inflammatory, antitumor, antimicrobial, and neuroprotective applications. While challenges remain in its development, ongoing research is focused on optimizing its properties to enhance its therapeutic potential.
As the field of medicinal chemistry continues to evolve, the pyridazine derivatives like 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine are likely to play an increasingly important role in the development of new drugs. Their structural versatility and biological relevance make them attractive candidates for targeting a wide range of diseases. With further research and optimization, these compounds may offer innovative solutions to some of the most pressing medical challenges.
In summary, the 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine molecule is a promising candidate for the development of novel therapeutic agents. Its unique structural features and biological activities make it a valuable subject for further research. As scientists continue to explore the potential of pyridazine derivatives, this molecule may pave the way for the development of new drugs with broad therapeutic applications.
Overall, the 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine molecule represents a significant advancement in the field of medicinal chemistry. Its potential applications in anti-inflammatory, antitumor, antimicrobial, and neuroprotective therapies highlight its importance as a therapeutic agent. While further studies are needed to fully realize its potential, the molecule's structural and biological properties make it a compelling candidate for future drug development.
As research in this area continues to progress, the 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine molecule may contribute to the development of new and more effective treatments for a wide range of diseases. Its unique properties and potential therapeutic applications underscore the importance of continued investigation into pyridazine derivatives and their role in modern medicine.
Finally, the 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine molecule exemplifies the potential of pyridazine derivatives in the development of innovative therapeutic agents. Its structural features and biological activities make it a valuable subject for further research and development. As scientists continue to explore the possibilities of this molecule, it may pave the way for new treatments that address some of the most challenging medical conditions.
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